5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Brand Name: Vulcanchem
CAS No.: 887-90-1
VCID: VC3890402
InChI: InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H
SMILES: C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl
Molecular Formula: C13H7BrClNO
Molecular Weight: 308.56 g/mol

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

CAS No.: 887-90-1

Cat. No.: VC3890402

Molecular Formula: C13H7BrClNO

Molecular Weight: 308.56 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole - 887-90-1

Specification

CAS No. 887-90-1
Molecular Formula C13H7BrClNO
Molecular Weight 308.56 g/mol
IUPAC Name 5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole
Standard InChI InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H
Standard InChI Key XPEAUKHERPSOLK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl
Canonical SMILES C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzisoxazole ring system (a fused benzene and isoxazole moiety) substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with bromine. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₇BrClNOPubChem
Molecular Weight308.56 g/molChemicalBook
Melting PointNot reported-
Boiling Point439.3°C (estimated)SDS
Density1.598 g/cm³SDS
Solubility<0.6 µg/mL (pH 7.4)PubChem
LogP (Partition Coefficient)3.7 (estimated)PubChem

Spectral Data

  • NMR (¹H): Peaks corresponding to aromatic protons (δ 7.26–7.99 ppm) and substituent-specific shifts for bromine and chlorine .

  • Mass Spectrometry: Molecular ion peak at m/z 308.56 (M⁺), with fragmentation patterns consistent with bromine and chlorophenyl groups .

Synthesis and Optimization

Classical Synthetic Routes

The Davis-Pizzini method remains the most cited approach, involving the condensation of nitroarenes with arylacetonitriles under basic conditions. For 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole, the reaction between 4-chloronitrobenzene and brominated phenylacetonitrile derivatives proceeds via a carbanion intermediate, followed by cyclization .

Key Steps:

  • Nucleophilic Addition: The carbanion of phenylacetonitrile attacks the ortho-position of nitroarenes.

  • Cyclization: Intramolecular elimination of cyanide forms the isoxazole ring .

Modern Advancements

Recent protocols utilize silylating agents (e.g., chlorotrialkylsilanes) and strong bases (e.g., DBU or t-BuOK) to enhance yields (up to 90%) and reduce side products like acridines . Solvent systems such as THF-DMF mixtures improve reactivity for electron-deficient nitroarenes .

Physicochemical and Pharmacological Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 400°C. Its low aqueous solubility (<0.6 µg/mL) necessitates formulation with co-solvents for biological testing .

Table 2: Reported Biological Activities

ActivityTarget Organism/Cell LineEfficacy (MIC/IC₅₀)Source
AntibacterialStaphylococcus aureus625–1250 µg/mLBenchChem
AnticancerMCF-7 (Breast Cancer)Not reportedPMC
Anti-inflammatoryRAW 264.7 MacrophagesSignificant inhibitionPMC
  • Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .

  • Anticancer Potential: Induction of apoptosis in cancer cells through topoisomerase inhibition .

Applications in Drug Development

Antimicrobial Agents

Derivatives of 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole have shown potency against Gram-positive bacteria, with MIC values comparable to ampicillin . Structural modifications, such as introducing electron-withdrawing groups, enhance activity against drug-resistant strains .

Anticancer Scaffolds

The compound’s ability to intercalate DNA and inhibit topoisomerases positions it as a lead for oncology research. Hybrid analogs conjugated with amino acids exhibit improved tumor selectivity .

ParameterValue
Flash Point219.5°C
Auto-Ignition TemperatureNot determined
Storage ConditionsCool, well-ventilated area

Recent Research and Future Directions

Structural Modifications

Recent studies focus on:

  • Heterocyclic Hybrids: Conjugation with pyrazole or imidazole to enhance bioavailability .

  • Nanoparticle Formulations: Encapsulation in liposomes for targeted drug delivery .

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